Sodium paeonol sulfate

Übersicht

Beschreibung

Sodium paeonol sulfate is a chemical compound derived from paeonol, a natural phenolic compound found in the root bark of the medicinal plant Paeonia suffruticosa. Paeonol is known for its wide range of biological effects, including anti-inflammatory, antitumor, and neuroprotective properties . This compound is a sulfonated derivative of paeonol, which enhances its solubility and bioavailability, making it more suitable for various applications in medicine and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of sodium paeonol sulfate typically involves the sulfonation of paeonol. This process can be carried out by reacting paeonol with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at low temperatures to prevent decomposition of the reactants .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the sulfonation step followed by neutralization with sodium hydroxide to form the sodium salt. The product is then purified through crystallization or other separation techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium paeonol sulfate can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it back to paeonol or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Paeonol or reduced sulfonate forms.

Substitution: Various substituted paeonol derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Sodium paeonol sulfate exhibits several biological activities, particularly in the treatment of neurodegenerative diseases and inflammatory conditions. Its applications in pharmaceuticals include:

- Neuroprotective Effects : Studies have indicated that this compound can modulate various biological pathways associated with neurodegeneration. It has shown promise in reducing oxidative stress and inflammation in neuronal cells, which is crucial for conditions like Alzheimer's disease.

- Anti-inflammatory Properties : The compound has been found to inhibit pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. These effects are mediated through pathways involving NF-κB and PPAR-γ, suggesting its potential use in treating inflammatory diseases like ulcerative colitis and arthritis .

- Anticancer Activity : Recent research indicates that this compound may impede DNA damage repair and induce apoptosis in cancer cells, particularly non-small cell lung cancer cells. This highlights its potential as an adjunct therapy in oncology .

Case Study: Ulcerative Colitis

A study demonstrated that this compound significantly ameliorated symptoms in mouse models of ulcerative colitis by downregulating inflammatory factors and restoring intestinal microbiota balance .

Cosmetic Applications

In the cosmetic industry, this compound is utilized for its skin-soothing and anti-inflammatory properties. Its applications include:

- Topical Formulations : this compound can be incorporated into creams and lotions aimed at treating dermatological conditions. Its ability to enhance skin hydration and reduce irritation makes it suitable for sensitive skin formulations .

- Anti-aging Products : Due to its antioxidant properties, this compound is also used in formulations designed to combat signs of aging by protecting skin cells from oxidative damage.

Wirkmechanismus

Sodium paeonol sulfate can be compared with other sulfonated phenolic compounds:

Sodium salicylate sulfate: Similar to this compound, it has anti-inflammatory properties but differs in its molecular targets and pathways.

Sodium p-cresol sulfate: This compound is also used in medical research but has different pharmacological effects and applications.

Uniqueness: this compound stands out due to its broad spectrum of biological activities and enhanced solubility, making it more effective in various applications compared to its non-sulfonated counterparts .

Vergleich Mit ähnlichen Verbindungen

- Sodium salicylate sulfate

- Sodium p-cresol sulfate

- Sodium phenol sulfate

Biologische Aktivität

Sodium paeonol sulfate, a derivative of the naturally occurring compound paeonol, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is synthesized from paeonol, which is extracted from the root bark of Paeonia suffruticosa. Traditionally used in Chinese medicine, paeonol has been recognized for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties. The sulfate modification enhances its solubility and bioavailability, making it a promising candidate for various medical applications.

The biological activities of this compound are attributed to several mechanisms:

- Anti-inflammatory Effects : this compound inhibits the NF-κB signaling pathway, which plays a crucial role in inflammation. By activating the PPAR-γ pathway, it reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-1β .

- Antioxidant Activity : This compound exhibits strong antioxidant properties by reducing reactive oxygen species (ROS) production and enhancing cellular antioxidant defenses. Studies have shown that it significantly lowers oxidative stress markers in various cell types .

- Antitumor Effects : this compound has demonstrated cytotoxic effects against several cancer cell lines, including non-small cell lung cancer (NSCLC). It induces apoptosis through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

In Vitro Studies

- Cell Viability and Apoptosis :

- Inflammation Modulation :

In Vivo Studies

- Colitis Model :

- Cardiovascular Protection :

Case Study 1: Ulcerative Colitis

A study demonstrated that this compound alleviated symptoms in a mouse model of ulcerative colitis by modulating inflammatory responses and promoting mucosal healing. The treatment significantly reduced levels of inflammatory cytokines and improved histological scores compared to control groups.

Case Study 2: Cancer Therapy

In clinical observations involving patients with NSCLC, this compound was administered as an adjunct therapy alongside conventional treatments. Patients reported improved quality of life metrics and reduced tumor burden as evidenced by imaging studies.

Comparative Analysis

The following table summarizes the key biological activities and effects of this compound compared to its parent compound, paeonol:

| Activity | This compound | Paeonol |

|---|---|---|

| Anti-inflammatory | Strong | Moderate |

| Antioxidant | Strong | Moderate |

| Antitumor | Strong | Moderate |

| Cardiovascular protection | Significant | Limited |

| Solubility | High | Moderate |

Eigenschaften

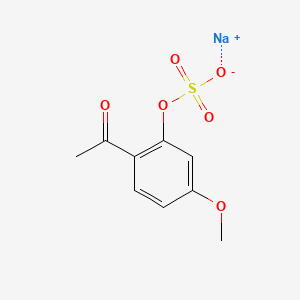

IUPAC Name |

sodium;(2-acetyl-5-methoxyphenyl) sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O6S.Na/c1-6(10)8-4-3-7(14-2)5-9(8)15-16(11,12)13;/h3-5H,1-2H3,(H,11,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXPITOIYPFUHU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC)OS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40237237 | |

| Record name | Sodium paeonol sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88678-17-5 | |

| Record name | Sodium paeonol sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088678175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium paeonol sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM PAEONOL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S247SP6E6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.